molecular formula C12H5Cl5 B1359803 2,3,4,4',6-Pentachlorobiphenyl CAS No. 74472-38-1

2,3,4,4',6-Pentachlorobiphenyl

Cat. No. B1359803
CAS RN: 74472-38-1
M. Wt: 326.4 g/mol
InChI Key: IOVARPVVZDOPGQ-UHFFFAOYSA-N
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Description

2,3,4,4’,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is an environmental contaminant that is resistant to environmental degradation through photolytic, biological, or chemical processes . The molecular formula of this compound is C12H5Cl5 .


Molecular Structure Analysis

The molecular structure of 2,3,4,4’,6-Pentachlorobiphenyl consists of two benzene rings with five chlorine atoms attached at the 2, 3, 4, 4’, and 6 positions . Further structural analysis would require more specific information or computational modeling .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,3,4,4’,6-Pentachlorobiphenyl”, focusing on unique applications:

Cardiovascular Research

Researchers have explored the redox status of zebrafish embryos exposed to PCB126 (a congener of 2,3,4,4’,6-Pentachlorobiphenyl), analyzing gene expression of several antioxidant genes through quantitative RT-PCR to determine the effects on cardiovascular development .

Reproductive Toxicology

Studies have investigated the toxicity of chronic exposure to 2,3’,4,4’,5-Pentachlorobiphenyl on embryo implantation and endometrial receptivity. This research is crucial in understanding the impact of PCBs on human reproductive development .

Cell Viability Assays

In cellular studies, 2,3’,4,4’,5-Pentachlorobiphenyl has been used to understand molecular mechanisms. For instance, its impact on cell viability has been assessed using CCK8 assays, where the compound’s reduction by mitochondrial dehydrogenase is measured .

Environmental Analysis

The compound has been utilized in developing customized stationary phases for solid-phase extraction to analyze persistent organic pollutants like polycyclic aromatic hydrocarbons and polychlorinated biphenyls .

Endocrine Disruption Studies

Research has also focused on the effects of 2,3’,4,4’5-pentachlorobiphenyl exposure on endocrine systems. The compound’s accumulation in adipose tissue, serum, milk in mammals, and its enrichment in follicular fluid highlight its strong toxicity and relevance in endocrine disruption studies .

Safety and Hazards

Exposure to 2,3,4,4’,6-Pentachlorobiphenyl can be harmful. It can cause skin and eye irritation, and it can be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

2,3,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in gene expression and affects cellular proliferation and differentiation in target tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets by binding to the estrogen receptor, thereby affecting its normal function . This interaction leads to changes in gene expression and cellular proliferation and differentiation . It also inhibits the expression of the core circadian component PER1, thereby regulating the circadian clock .

Biochemical Pathways

It is known that the compound can activate the ahr/cyp1a1 pathway . This pathway plays a crucial role in the metabolism of xenobiotics, and its activation can lead to various physiological and toxicological effects .

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects .

Result of Action

The molecular and cellular effects of 2,3,4,4’,6-Pentachlorobiphenyl’s action are diverse. It has been shown to cause harmful health effects, including liver, stomach, and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction . In addition, it can induce mitochondria-dependent apoptosis in mouse germ cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’,6-Pentachlorobiphenyl. As an environmental organic pollutant, it can be widely detected in the environmental ecosystem . Its stability and persistence in the environment contribute to its bioaccumulation and biomagnification, leading to widespread exposure and potential health effects .

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVARPVVZDOPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074227
Record name 2,3,4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4',6-Pentachlorobiphenyl

CAS RN

74472-38-1
Record name 2,3,4,4',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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